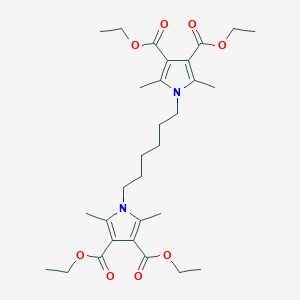
Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NMR and Crystal Structure Analysis of Pyrrole Derivatives
The study presented in the first paper focuses on a series of tetramethyl 4,4'-(ethane-1,2-diylidene)bis[1-R-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylate] compounds, which are a type of conjugated buta-1,3-dienes with heterocyclic groups. These compounds exhibit potential as dyes and pigments due to their extensive conjugated systems. The research includes an in-depth analysis using proton NMR ((1)H NMR), carbon-13 NMR ((13)C NMR), and mass spectroscopy to characterize the compounds with different R groups: 2,4,6-trimethylphenyl, cyclohexyl, tert-butyl, and isopropyl. The paper also discusses the three-dimensional structures, particularly focusing on the X-ray crystal structure of the compound with R as 2,4,6-trimethylphenyl. Quantum chemical calculations were employed to study the conjugation plane and stability of these compounds .
Pyrolysis of Sila-Dithiacyclohexane Compounds
The second paper does not directly relate to the tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) but discusses the pyrolysis of a sila-dithiacyclohexane compound. The pyrolysis process yields various products, including 1,1-dimethyl-1-sila-2,5-dithiacyclopentane and 1,1,2,2,4,4-hexamethyl-1,2,4-trisila-3,5-dithiacyclopentane, as well as ethylene. The study provides insights into the mechanisms of pyrolysis and reports the first example of the insertion of dimethylsilylene into a silicon-sulfur bond. Although this research is not directly related to the target compound, it offers valuable information on the thermal behavior and reaction pathways of organosilicon compounds with sulfur .
Scientific Research Applications
Supramolecular Capsules from Calixpyrrole Derivatives
Recent research on calixpyrrole derivatives, such as Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate), highlights their application in constructing supramolecular capsules. These molecules, due to their structural features and ease of synthesis, offer a versatile platform for self-assembly into molecular capsules. Four main strategies have been identified for using calixpyrrole derivatives in capsule assembly: self-assembly through rim-to-rim interactions, formation of dimeric capsules with non-complementary hydrogen-bonding groups, creation of dimeric capsules with urea groups for polar functionalized interiors, and anion coordination-induced dimeric capsules using chemically modified pyrrole units. These approaches showcase the molecule's potential in creating structures with unique properties for binding electron-poor guests (Ballester, 2011).
Organic Thermoelectric Materials
Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) and its derivatives are also finding applications in the development of organic thermoelectric materials. A notable example is the use of poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, which have shown significant promise in thermoelectric applications. These materials, thanks to their inherent properties such as flexibility and low thermal conductivity, along with advances in material processing techniques, are poised for application in areas requiring lightweight, flexible thermoelectric generators (Yue & Xu, 2012).
Safety And Hazards
While specific safety and hazard information for Tetraethyl 1,1’-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) was not found, it’s generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
properties
IUPAC Name |
diethyl 1-[6-[3,4-bis(ethoxycarbonyl)-2,5-dimethylpyrrol-1-yl]hexyl]-2,5-dimethylpyrrole-3,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44N2O8/c1-9-37-27(33)23-19(5)31(20(6)24(23)28(34)38-10-2)17-15-13-14-16-18-32-21(7)25(29(35)39-11-3)26(22(32)8)30(36)40-12-4/h9-18H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSFVNZAQRAFEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1C(=O)OCC)C)CCCCCCN2C(=C(C(=C2C)C(=O)OCC)C(=O)OCC)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392868 |
Source


|
| Record name | Tetraethyl 1,1'-(hexane-1,6-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
CAS RN |
131970-79-1 |
Source


|
| Record name | Tetraethyl 1,1'-(hexane-1,6-diyl)bis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70392868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraethyl 1,1'-hexamethylenebis(2,5-dimethyl-1H-pyrrole-3,4-dicarboxylate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

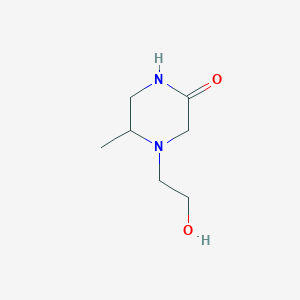
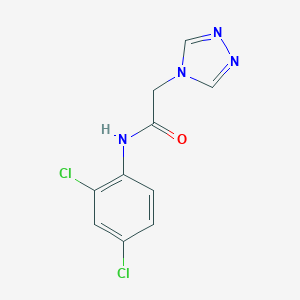
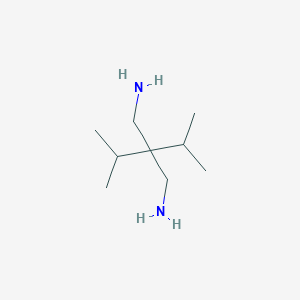
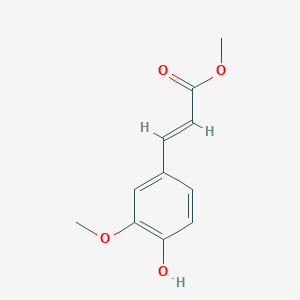

![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B141936.png)
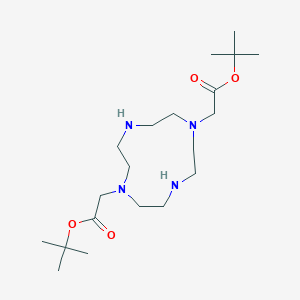

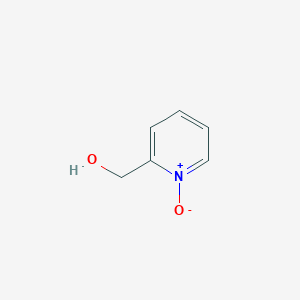
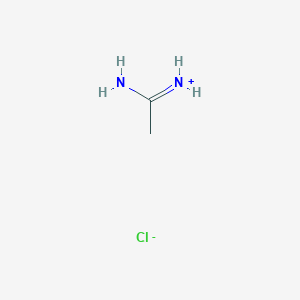
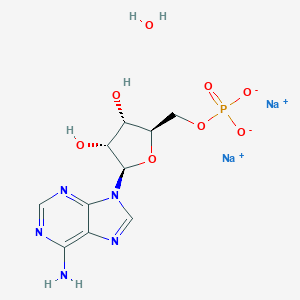
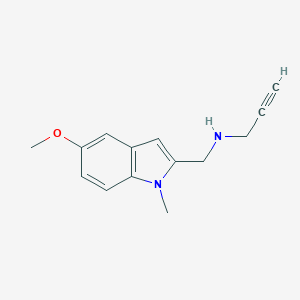
![2-amino-4H-benzo[4,5]imidazo[1,2-b]pyrazole-3-carbonitrile](/img/structure/B141959.png)
![Ethyl 2-(7,8,10-trimethyl-2,4-dioxobenzo[g]pteridin-3-yl)acetate](/img/structure/B141961.png)